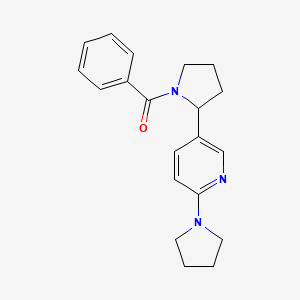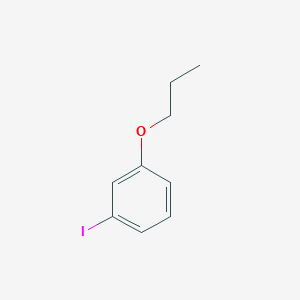
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of a 1,2-dimethyl-3-prop-1-enylimidazolium cation and a tetrafluoroborate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with 3-chloropropene in the presence of a base such as potassium carbonate. The resulting 1,2-dimethyl-3-prop-1-enylimidazole is then treated with tetrafluoroboric acid to yield the desired imidazolium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazolium cation can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazolium salts.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can interact with negatively charged sites on biomolecules, while the tetrafluoroborate anion can stabilize these interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethyl-3-propylimidazolium iodide: Similar structure but with an iodide anion instead of tetrafluoroborate.
1,3-Dimethyl-2-imidazolidinone: A related compound with a different ring structure and functional groups.
Uniqueness
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate is unique due to its specific combination of the imidazolium cation and tetrafluoroborate anion. This combination imparts unique properties such as high thermal stability, low viscosity, and excellent solubility in various solvents. These properties make it particularly useful in applications requiring stable and efficient ionic liquids .
Propiedades
Fórmula molecular |
C8H13BF4N2 |
|---|---|
Peso molecular |
224.01 g/mol |
Nombre IUPAC |
1,2-dimethyl-3-prop-1-enylimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C8H13N2.BF4/c1-4-5-10-7-6-9(3)8(10)2;2-1(3,4)5/h4-7H,1-3H3;/q+1;-1 |
Clave InChI |
ZXANQIXSGKXXRF-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CC=CN1C=C[N+](=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)





![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823206.png)

![Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B11823215.png)

![rac-2,2,2-trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide hydrochloride](/img/structure/B11823226.png)


